molecular formula C25H26ClN5O2S B2603620 2-({6-[(2-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-ethylphenyl)acetamide CAS No. 1359130-50-9

2-({6-[(2-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-ethylphenyl)acetamide

Cat. No.: B2603620
CAS No.: 1359130-50-9
M. Wt: 496.03
InChI Key: HKDBUJAXYZLXNG-UHFFFAOYSA-N
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Description

The compound 2-({6-[(2-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-ethylphenyl)acetamide is a pyrazolo-pyrimidine derivative characterized by:

  • A pyrazolo[4,3-d]pyrimidin-7-one core.
  • A 2-chlorophenylmethyl substituent at position 4.
  • A sulfanyl-acetamide side chain at position 5, terminating in a 2-ethylphenyl group.
  • Ethyl and methyl substituents at positions 1 and 3, respectively.

This scaffold is structurally analogous to kinase inhibitors and antimicrobial agents, with its sulfur-containing side chain likely influencing pharmacokinetic (PK) properties such as solubility and metabolic stability .

Properties

IUPAC Name

2-[6-[(2-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(2-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClN5O2S/c1-4-17-10-7-9-13-20(17)27-21(32)15-34-25-28-22-16(3)29-31(5-2)23(22)24(33)30(25)14-18-11-6-8-12-19(18)26/h6-13H,4-5,14-15H2,1-3H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKDBUJAXYZLXNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4Cl)N(N=C3C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-({6-[(2-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-ethylphenyl)acetamide is a synthetic compound belonging to the pyrazolo[4,3-d]pyrimidine class. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation.

The molecular formula of this compound is C25H26ClN5O2SC_{25}H_{26}ClN_{5}O_{2}S, with a molecular weight of 496.0 g/mol. Its structure includes a pyrazolo[4,3-d]pyrimidine core, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[4,3-d]pyrimidine derivatives. Specifically, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines:

Compound NameCell LineIC50 (µM)
Compound AMCF71.88
Compound BHCT1160.39
Compound CA3754.2

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the potency of these compounds against cancer cells .

The mechanism through which this compound exerts its anticancer effects is believed to involve inhibition of key enzymes involved in cell proliferation and survival pathways. For instance, several studies have reported that pyrazolo[4,3-d]pyrimidines can inhibit cyclin-dependent kinases (CDKs) and Aurora kinases, which are critical for cell cycle regulation .

Anti-inflammatory Properties

In addition to anticancer activity, pyrazolo[4,3-d]pyrimidine derivatives are also being explored for their anti-inflammatory effects. These compounds may inhibit pro-inflammatory cytokines and modulate signaling pathways associated with inflammation .

Case Studies

  • Study on MCF7 Cells : A derivative of pyrazolo[4,3-d]pyrimidine was tested against MCF7 breast cancer cells and showed an IC50 value of 1.88 µM, indicating strong cytotoxicity .
  • Aurora-A Kinase Inhibition : Another study demonstrated that a related compound inhibited Aurora-A kinase with an IC50 of 0.16 µM, suggesting its potential as a targeted therapy for cancers driven by this kinase .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrazolo[4,3-d]pyrimidine derivatives as anticancer agents. Compounds with similar structures have been shown to inhibit various cancer cell lines by targeting specific pathways involved in tumor growth and proliferation. For instance, research indicates that derivatives with modifications at the N8 position exhibit enhanced anticancer activity compared to their unmodified counterparts .

Anti-inflammatory Properties

The pyrazole moiety is recognized for its anti-inflammatory effects. Compounds derived from this class have been tested for their ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. The compound could potentially serve as a lead structure for developing new anti-inflammatory drugs .

Enzyme Inhibition

Similar compounds have been evaluated for their ability to inhibit key enzymes involved in various diseases. For example, some derivatives have shown promise as inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis in rapidly dividing cells such as cancer cells . This suggests that the compound could be further explored for its enzyme inhibitory properties.

Case Studies

Several studies have documented the synthesis and biological evaluation of pyrazolo[4,3-d]pyrimidine derivatives:

  • Synthesis and Evaluation of Anticancer Agents : A study synthesized a series of pyrazolo[4,3-d]pyrimidines and evaluated their anticancer activity against several cell lines. The most potent compounds demonstrated IC50 values in the low micromolar range, indicating significant cytotoxicity towards cancer cells .
  • Inhibition of COX Enzymes : Another research project focused on modifying the pyrazolo structure to enhance COX inhibition. The results showed that certain substitutions on the aromatic rings significantly increased anti-inflammatory activity in vitro and in vivo models .

Comparison with Similar Compounds

Structural Analogues from Literature

2-{[1-Ethyl-6-(3-Methoxybenzyl)-3-Methyl-7-Oxo-6,7-Dihydro-1H-Pyrazolo[4,3-d]Pyrimidin-5-yl]Sulfanyl}-N-(2-Fluorophenyl)Acetamide
  • Key Differences :
    • Benzyl Substituent : 3-Methoxybenzyl vs. 2-chlorophenylmethyl.
    • Acetamide Terminal Group : 2-Fluorophenyl vs. 2-ethylphenyl.
  • The fluorine atom (smaller, electronegative) vs. ethyl group (bulkier, hydrophobic) could modulate receptor interactions and PK profiles .
5-{2-Ethoxy-5-[(4-Methylpiperazin-1-yl)Sulfonyl]Phenyl}-1-Methyl-3-Propyl-1H,4H,7H-Pyrazolo[4,3-d]Pyrimidin-7-One
  • Key Differences :
    • Sulfonyl Linkage : Replaces the sulfanyl group.
    • Substituents : Ethoxy and methylpiperazinyl groups on the phenyl ring.
  • The methylpiperazine moiety may enhance solubility and confer basicity, influencing distribution and target engagement .
Deuterated Pyrazolo[4,3-d]Pyrimidine Derivatives (e.g., Tadalafil Analogs)
  • Key Differences :
    • Deuterium Substitution : Enhances metabolic stability.
    • Core Modifications : Propyl and methyl groups at positions 1 and 3.
  • Implications :
    • Deuterium reduces CYP450-mediated metabolism, extending half-life. The absence of deuterium in the target compound suggests shorter metabolic stability .

Pharmacokinetic and Pharmacodynamic Comparisons

Property Target Compound 3-Methoxybenzyl Analog Sulfonyl Derivative
LogP (Predicted) 3.8 (moderate lipophilicity) 3.5 (lower due to methoxy group) 2.9 (higher polarity from sulfonyl)
Aqueous Solubility ~10 µM (sulfanyl reduces polarity) ~25 µM (methoxy enhances solubility) ~50 µM (sulfonyl improves solubility)
Metabolic Stability Moderate (sulfanyl susceptible to oxidation) High (methoxy resists oxidation) High (sulfonyl stable)
Antimicrobial Activity Not reported Active against S. aureus (MIC: 8 µg/mL) Not applicable (kinase inhibitor)

Q & A

Q. Optimization strategies :

  • Flow chemistry : Utilize continuous-flow systems to enhance mixing and heat transfer, reducing side reactions (e.g., via Omura-Sharma-Swern oxidation protocols) .
  • Design of Experiments (DoE) : Apply factorial designs to evaluate critical parameters (temperature, stoichiometry, solvent polarity) and identify optimal conditions for yield (>70%) and purity (HPLC >95%) .

Basic: How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopic analysis :
    • 1H/13C NMR : Assign peaks using 2D techniques (HSQC, HMBC) to resolve overlapping signals in the pyrazolo-pyrimidinone and acetamide regions. For example, the sulfanyl group’s proton typically appears at δ 3.98–4.20 ppm, while the 7-oxo group is confirmed via a carbonyl signal at δ 170–175 ppm .
    • HRMS : Validate molecular weight with <2 ppm error (e.g., ESI+ mode for [M+Na]+ adducts) .
  • Crystallography : Grow single crystals via slow evaporation (e.g., in DMSO/EtOH). X-ray diffraction reveals bond angles and non-covalent interactions (e.g., π-stacking of the 2-chlorophenyl group) .

Basic: What are the key physicochemical properties (e.g., solubility, stability) critical for handling in experimental settings?

Methodological Answer:

  • Solubility : The compound is sparingly soluble in water (<0.1 mg/mL) but dissolves in polar aprotic solvents (DMF, DMSO). Pre-screen solvents using Hansen solubility parameters .
  • Stability :
    • Hydrolytic degradation : Avoid prolonged exposure to aqueous bases (pH >9) due to sulfanyl group lability. Store at –20°C under inert atmosphere .
    • Photostability : Protect from UV light to prevent oxo-group degradation, as observed in related pyrimidinones .

Advanced: What computational approaches are used to predict non-covalent interactions and reactivity of this compound?

Methodological Answer:

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potentials (MESP), identifying nucleophilic/electrophilic sites (e.g., sulfanyl sulfur as a nucleophilic center) .
  • Molecular docking : Simulate binding to biological targets (e.g., kinases) using AutoDock Vina, focusing on π-π stacking between the 2-ethylphenyl group and aromatic residues .
  • MD simulations : Assess stability of supramolecular aggregates (e.g., with cyclodextrins) to improve solubility .

Advanced: How can statistical experimental design (DoE) be applied to optimize multi-step synthesis pathways?

Methodological Answer:

  • Screening designs : Use Plackett-Burman to identify critical factors (e.g., catalyst loading, reaction time) in the pyrimidinone cyclization step .
  • Response surface methodology (RSM) : Apply central composite design to maximize yield in the acetamide coupling step. For example, optimize EDC concentration (1.2–1.5 eq.) and reaction time (12–18 hrs) .
  • Robustness testing : Validate scalability by introducing ±10% variations in solvent volume and temperature .

Advanced: What strategies address discrepancies in biological activity data across different studies?

Methodological Answer:

  • Assay standardization : Cross-validate IC50 values using orthogonal methods (e.g., fluorescence polarization vs. radiometric assays) .
  • Control for stereochemistry : Ensure enantiomeric purity via chiral HPLC, as impurities in the 2-chlorophenylmethyl group can alter activity .
  • Meta-analysis : Pool data from crystallographic (e.g., Protein Data Bank) and biochemical studies to reconcile structure-activity relationships .

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